1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL
Description
The compound 1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a β-amino alcohol derivative featuring a fluorinated aromatic ring. Key structural elements include:
- A propan-2-ol backbone with an amino group at position 1.
- A 2-fluoro substituent and a 4-(trifluoromethyl) group on the phenyl ring.
The trifluoromethyl (CF₃) group is strongly electron-withdrawing, influencing solubility, acidity, and reactivity, while the fluorine atom modulates steric and electronic interactions .
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
1-amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3 |
InChI Key |
AMHGPDHZCQVJAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol intermediate.
Amination: The intermediate is then aminated using an appropriate amine source under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The fluorinated aromatic ring and amino alcohol group allow it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analogs are compared based on substituent patterns, molecular properties, and predicted behaviors derived from available
Table 1: Comparative Analysis of Analogous Compounds
Key Findings
Substituent Effects on Physical Properties The 3-fluoro-4-CF₃ analog (CAS 1270373-28-8) exhibits a high predicted boiling point (307.5°C) due to increased molecular weight and polarity from the CF₃ group . In contrast, the 2-fluoro-4-methyl analog (CAS 862594-16-9) lacks a CF₃ group, likely reducing its boiling point and density . Density correlates with halogen electronegativity: The 3-fluoro-CF₃ compound (1.326 g/cm³) is denser than non-CF₃ analogs, reflecting heavier substituents .
Electronic and Steric Influences Positional Isomerism: The 3-fluoro substituent (CAS 1270373-28-8) may induce different electronic effects compared to a hypothetical 2-fluoro analog. Halogen Substitution: Replacing fluorine with chlorine (CAS 1392212-91-7) introduces a larger, more polarizable atom, which may alter solubility and intermolecular interactions .
Acidity and Solubility The 3-fluoro-CF₃ analog has a predicted pKa of 12.33, indicating weak basicity typical of β-amino alcohols. The CF₃ group’s electron-withdrawing nature may slightly reduce the amino group’s basicity compared to methyl-substituted analogs .
Biological Activity
1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL, with the CAS number 1208080-81-2, is a chiral compound notable for its unique molecular structure, which includes an amino alcohol moiety and a fluorinated aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various microbial strains and its anti-inflammatory properties.
- Molecular Formula : C10H11F4NO
- Molecular Weight : 237.19 g/mol
- Structure : The presence of trifluoromethyl groups enhances lipophilicity, which may influence biological interactions and pharmacokinetics.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Specifically, it has been tested against:
- Staphylococcus aureus (including methicillin-resistant strains)
- Enterococcus faecalis
In vitro studies have shown that this compound has minimum inhibitory concentrations (MICs) indicating both bacteriostatic and bactericidal activity. For instance, one study reported MIC values of 25.9 µM against S. aureus and 12.9 µM against MRSA isolates .
Anti-inflammatory Potential
The compound has also demonstrated anti-inflammatory effects by attenuating lipopolysaccharide-induced NF-κB activation. This suggests a potential mechanism of action involving the modulation of inflammatory pathways .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated a series of compounds including this compound for their antimicrobial efficacy. The findings indicated that the compound exhibited notable activity against both S. aureus and MRSA, with a significant reduction in bacterial growth at tested concentrations .
In Vitro Cell Viability Assays
In vitro assays were conducted to assess cell viability and cytotoxicity. The results indicated that while several compounds showed cytotoxic effects at higher concentrations (IC50 values), this compound maintained a favorable safety profile up to concentrations of 20 µM .
Summary Table of Biological Activities
| Activity Type | Organism/Target | MIC (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25.9 | Bacteriostatic and bactericidal effects |
| Antimicrobial | MRSA | 12.9 | Significant activity noted |
| Anti-inflammatory | NF-κB Activation | - | Modulation observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
